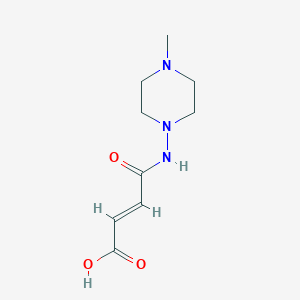
But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[(4-METHYLPIPERAZINO)AMINO]-4-OXO-2-BUTENOIC ACID is a synthetic organic compound that features a piperazine ring substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(4-METHYLPIPERAZINO)AMINO]-4-OXO-2-BUTENOIC ACID typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methyl Group: The piperazine ring is then methylated using methyl iodide or a similar methylating agent.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(4-METHYLPIPERAZINO)AMINO]-4-OXO-2-BUTENOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-4-[(4-METHYLPIPERAZINO)AMINO]-4-OXO-2-BUTENOIC ACID would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-oxo-2-butenoic acid: Lacks the piperazine ring and methyl group.
N-Methylpiperazine: Lacks the butenoic acid moiety.
4-(Aminomethyl)piperazine: Contains a different substitution pattern on the piperazine ring.
Uniqueness
(E)-4-[(4-METHYLPIPERAZINO)AMINO]-4-OXO-2-BUTENOIC ACID is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-4-[(4-methylpiperazin-1-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H15N3O3/c1-11-4-6-12(7-5-11)10-8(13)2-3-9(14)15/h2-3H,4-7H2,1H3,(H,10,13)(H,14,15)/b3-2+ |
InChI Key |
JEXOQMKLSSJHCO-NSCUHMNNSA-N |
Isomeric SMILES |
CN1CCN(CC1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















